Ammonium malate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
20261-05-6 |
|---|---|
Molecular Formula |
C4H9NO5 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
azanium;2,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3 |
InChI Key |
RMIOHTPMSWCRSO-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[NH4+].[NH4+] |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)O.[NH4+] |
Other CAS No. |
6283-27-8 20261-05-6 |
Related CAS |
20261-05-6 5972-71-4 |
Origin of Product |
United States |
Synthesis and Crystal Growth Methodologies
Laboratory-Scale Synthetic Routes
In a laboratory setting, ammonium (B1175870) malate (B86768) is typically synthesized through a straightforward acid-base reaction between malic acid and ammonia (B1221849). The process generally involves dissolving malic acid in a suitable solvent, commonly deionized water, followed by the controlled addition of an ammonia solution. This reaction is often exothermic, leading to a slight increase in the solution's temperature, for instance, to approximately 40°C when L-malic acid and ammonia are reacted in a 1:1 molar ratio nih.gov.
The addition of ammonia is usually performed dropwise while maintaining constant stirring, often for several hours (e.g., 6 hours), to ensure a homogeneous mixture and complete reaction nih.gov. The pH of the solution is monitored and adjusted to the desired level. Following the reaction, the solvent is evaporated to yield ammonium malate crystals. The purity of the starting materials, such as GR grade L-malic acid and ammonia, along with the use of high-purity deionized water, is critical for obtaining a well-defined product nih.gov.
This compound can exist in different stoichiometric forms, primarily as the monoammonium salt (NH₄H(C₂H₃OH(CO₂)₂) or diammonium salt ((NH₄)₂(C₂H₃OH(CO₂)₂)) wikipedia.org. The specific conditions of synthesis, particularly the molar ratio of reactants, can influence the resulting salt form.
Industrial Production Processes
Industrial production methods for this compound often scale up the fundamental laboratory synthesis, employing more controlled parameters to ensure consistent yield, purity, and efficiency . These processes may involve optimized reaction vessels, precise temperature and pH control, and efficient solvent recovery systems.
Single Crystal Growth Techniques
The cultivation of high-quality single crystals of this compound is essential for studies involving its physical properties, such as nonlinear optical behavior, and for applications requiring crystalline materials.
The slow evaporation solution growth (SET) technique is a widely employed and effective method for obtaining single crystals of this compound, particularly ammonium hydrogen L-malate (B1240339) (AHM) nih.govpsu.edudaneshyari.com. This method involves preparing a saturated solution of the compound in a solvent, typically deionized water, at a controlled temperature. The saturated solution is then filtered to remove any undissolved impurities and transferred to a beaker. To regulate the evaporation rate, the beaker is covered with a perforated sheet, and the setup is maintained in a dust-free environment nih.govpsu.edu.
Over a period of several weeks (e.g., 25 days), the gradual evaporation of the solvent leads to supersaturation and subsequent nucleation and growth of single crystals. Optically clear crystals with dimensions reaching up to 23×9×4 mm³ have been successfully grown using this technique nih.govpsu.edu. The purity of the starting materials and careful control of environmental factors are paramount for achieving large, high-quality crystals with low defect densities nih.gov.
Directed crystal growth techniques aim to control the orientation and morphology of the growing crystal. For this compound, the Sankaranarayanan–Ramasamy method has been identified as a directed crystal growth approach researchgate.netresearchgate.net. This method, along with other solution growth techniques employing uniaxial and conventional methods, can be utilized to grow this compound single crystals with specific orientations researchgate.net.
Purification Strategies for High-Purity Crystalline this compound
Achieving high purity in crystalline this compound is critical for many applications. The primary purification strategy involves repeated recrystallization of the synthesized salt nih.gov. This process leverages differences in solubility between the desired compound and any impurities present. The crude this compound is dissolved in a minimal amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities in the mother liquor.
Beyond recrystallization, general purification techniques applicable to organic salts and acids, which could be adapted for this compound, include:
Solvent extraction : Utilizing differences in solubility between the compound and impurities in immiscible solvents google.com.
Ion exchange chromatography : Separating ions based on their affinity for an ion-exchange resin google.com.
Electrodialysis : Employing electrical potential across semi-permeable membranes to separate ionic species, which has been investigated for concentrating malate from waste streams google.comresearchgate.net.
The purity of the initial reactants significantly influences the purity of the final product, underscoring the importance of starting with high-grade materials nih.gov. Industrial production also emphasizes controlled conditions to ensure the final product meets stringent purity standards .
Advanced Structural Characterization and Properties
Crystallographic Analysis
The crystalline structure of ammonium (B1175870) malate (B86768) has been elucidated through various diffraction techniques, revealing key details about its atomic arrangement and intermolecular interactions.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction has been instrumental in determining the precise crystal structures of ammonium malate and its variants.
This compound (AM) has been synthesized and grown as single crystals with dimensions up to 38 x 35 x 27 mm³. csircentral.net Structural analysis revealed that it crystallizes in the non-centrosymmetric space group Cc. csircentral.net Another study reports that this compound crystallizes in a monoclinic domatic structure with point group m (space group Cs), which lacks a center of symmetry and is thus suitable for second-harmonic generation. psu.edu The lattice parameters for a monoclinic system have been reported as a = 863.81 pm, b = 1372.98 pm, c = 734.61 pm, and β = 120.5710°. wikipedia.org
Ammonium hydrogen L-malate (B1240339) (AHM) , an organic nonlinear optical crystal, has been successfully grown and its structure determined. nih.gov Single crystal X-ray diffraction confirms that AHM crystallizes in the orthorhombic crystal system with the space group P212121. nih.gov
Tetra-ethyl-ammonium L-malate 1.36-hydrate presents a more complex structure. The asymmetric unit contains two independent ion pairs with similar conformations and three water molecules, one of which has partial occupancy. who.int
The following table summarizes the crystallographic data for different forms of this compound salts:
| Compound | Crystal System | Space Group | Dimensions (mm³) |
| This compound (AM) | Monoclinic | Cc | 38 x 35 x 27 |
| Ammonium hydrogen L-malate (AHM) | Orthorhombic | P212121 | 23 x 9 x 4 |
Powder X-ray Diffraction Applications
Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases and confirm the structural information obtained from single crystal studies. iucr.org
For this compound, PXRD patterns have been recorded to confirm the crystalline nature of synthesized materials. csircentral.netnih.gov The technique is crucial for analyzing the structural perfection of grown crystals. csircentral.net In studies of related materials, such as urea (B33335) L-malic acid (ULMA) doped with ammonium chloride, PXRD confirms the diffraction planes and indicates that slight shifts in the reflection peaks occur when the dopant is incorporated into the host crystal lattice. scispace.com Standard X-ray diffraction powder patterns for various inorganic and organic compounds, including calcium malate hydrate, are available in reference databases. nist.govgovinfo.gov
Hydrogen Bonding Networks and Supramolecular Assembly
The crystal structures of this compound salts are significantly influenced by extensive hydrogen bonding, leading to the formation of complex supramolecular assemblies.
The study of organic L-malate salts reveals that the removal of a single hydrogen-bond interaction can significantly alter the packing patterns, highlighting the critical role of hydrogen bonding in directing the assembly of ionic building blocks into predictable architectures. acs.org In salts of L-histidinium hydrogen malate, a complex network of O–H···O and N–H···O hydrogen bonds is observed. core.ac.uk The malate anions can form one-dimensional chains through O–H···O interactions, while the cations form their own chains via N–H···O hydrogen bonds, which are then interconnected by the malate anions. core.ac.uk This intricate network of hydrogen bonds is a key feature in the crystal engineering of such materials. acs.org
Chirality and Stereochemical Aspects in this compound Salts
Malic acid is a chiral molecule, existing as D- and L-enantiomers, as well as a racemic mixture. flack.chgoogle.com This chirality is a fundamental aspect of this compound salts, influencing their crystallization and solid-state structures.
The crystallization of diastereomeric salts is a classic method for chiral resolution. acs.org When a racemic mixture of a compound is reacted with an enantiopure acid like L-malic acid, different crystalline phases can be produced. acs.org The study of 1-phenylethanaminium malate isomers demonstrates this complexity. iucr.orgiucr.org Co-crystallization of (R)-1-phenylethanamine with racemic malic acid resulted in a salt where the anion sites were occupied by a mixture of (R)- and (S)-malate anions, with a preference for the (S)-enantiomer. iucr.org This indicates that chiral discrimination occurs during the crystal assembly process. acs.org
Louis Pasteur's early work on malate salts noted that optically inactive ammonium hydrogen malate could yield two different types of crystals, one of which was morphologically achiral, while the other had a different hydration state and crystal form compared to the optically active salt. flack.ch
Spectroscopic Investigations
Spectroscopic techniques provide further insight into the molecular structure and bonding within this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, FTIR spectra reveal characteristic absorption bands.
The IR spectrum of this compound shows absorption bands in the range of 1610–1550 cm⁻¹ corresponding to asymmetric υ(COO⁻) vibrations, and in the range of 1450–1400 cm⁻¹ for symmetric υ(COO⁻) vibrations. researchgate.netmdpi.com A band in the region of 1720–1670 cm⁻¹ is attributed to the υ(C=O) of the carboxylic acid group, which is characteristic of monosubstituted salts of malic acid. researchgate.netmdpi.com The presence of the asymmetric υ(COO⁻) vibration band is a key difference from the spectrum of pure malic acid. researchgate.netmdpi.com
In contrast to L-malic acid, the C=O deformation vibration band (around 758 cm⁻¹) is absent in the spectra of this compound. Instead, a band corresponding to carboxyl scissor vibrations σ(COO⁻) is present. mdpi.comresearchgate.net The position of this band in this compound is observed at approximately 790 cm⁻¹. mdpi.com
The following table summarizes key FTIR absorption bands for this compound:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 1720–1670 | υ(C=O) of carboxylic acid | researchgate.net, mdpi.com |
| 1610–1550 | Asymmetric υ(COO⁻) | researchgate.net, mdpi.com |
| 1450–1400 | Symmetric υ(COO⁻) | researchgate.net, mdpi.com |
| ~790 | σ(COO⁻) (carboxyl scissor) | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local environment of atoms in molecules. In studies involving ammonium and malate, various NMR techniques have been employed.
¹H and ¹⁴N NMR: In vivo ¹⁴N-NMR has been used to monitor ammonium in biological systems like Norway spruce seedlings. oup.comresearchgate.net The ¹H-coupled ¹⁴N resonance signal is sensitive to pH. Below pH 4, the signal splits into a five-peak multiplet, while at alkaline pH, it appears as a narrow singlet. This property allows for the accurate estimation of pH in ammonium-containing compartments, which were determined to be as low as 3.7 to 3.9 in certain plant tissues. researchgate.netoup.com The ¹H NMR spectrum in an aqueous solution containing the ammonium ion (NH₄⁺) characteristically shows a triplet resonance pattern between 6.95 and 7.26 ppm when acidified. researchgate.net
¹³C and ³¹P NMR: The ¹³C-NMR signal of malate has been utilized to observe cytoplasmic and vacuolar malate in plant root tips. oup.comcapes.gov.br Concurrently, ³¹P-NMR can be used to determine the pH of phosphate-containing pools within cells, providing a comparative measure to the pH values derived from the ¹⁴N-NMR of ammonium. oup.comoup.com
Electron Spin Resonance (ESR) and Electron-Nuclear Double Resonance (ENDOR) Studies of Irradiated Crystals
When subjected to gamma-ray or X-ray irradiation, this compound crystals form stable free radicals, which can be studied in detail using Electron Spin Resonance (ESR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy. These techniques provide insight into the electronic structure and environment of the unpaired electron in the radical.
Studies on γ-irradiated single crystals of this compound monohydrate have identified the formation of the HOOC—CH₂—Ċ(OH)—COOH radical. rsc.org The ESR spectrum of this radical shows a temperature dependence, where the β proton coupling constants change due to torsional motion about the Cα—Cβ single bond. rsc.org This motion is hindered by strong intermolecular forces within the crystal. rsc.org The conformation of the hydroxylic group was found to be approximately 20° out of the radical plane, as determined by C¹³ and hydroxyl proton splitting. rsc.org
In gamma-irradiated single crystals of ammonium hydrogen l-malate, ESR and ENDOR techniques identified a radical of the type HOOC-CH₂-COH-COO⁻. researchgate.net The experimental tensors derived from ENDOR showed significant deviations from what would be expected based on the undamaged crystal structure, leading to the proposal of an idealized model to account for these discrepancies. researchgate.net
Advanced Materials Research
This compound and its derivatives are of growing interest in materials science due to their promising nonlinear optical, dielectric, and mechanical properties.
Nonlinear Optical (NLO) Properties and Second Harmonic Generation (SHG) Efficiency
Nonlinear optical (NLO) materials are crucial for applications like frequency conversion in lasers. This compound is an organic NLO material that exhibits efficient Second Harmonic Generation (SHG), the process of converting a beam of light into light with double the frequency (half the wavelength).
Single crystals of this compound (AM) and ammonium hydrogen l-malate (AHM) have been synthesized and shown to have SHG efficiencies greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used reference material. csircentral.netnih.gov Specifically, the SHG efficiency of AHM was found to be 1.2 times that of KDP. nih.gov Detailed studies have demonstrated that phase-matched SHG in this compound is possible for generating wavelengths as short as 246 nm. psu.edu The coefficients of the non-linear susceptibility tensor for AM have also been determined. psu.edu
Table 1: Second Harmonic Generation (SHG) Efficiency Comparison
| Compound | SHG Efficiency Relative to KDP |
|---|---|
| This compound (AM) | > 1.0 csircentral.net |
| Ammonium hydrogen l-malate (AHM) | 1.2 nih.gov |
Effects of Doping on Crystalline Lattice and Properties
The properties of crystalline materials can be tailored by introducing dopants. Research has explored both the effects of dopants on malate-containing crystals and the use of this compound as a dopant itself.
This compound as a Dopant: When 1 mol% of this compound is used as a dopant in the growth of ammonium dihydrogen phosphate (ADP) crystals, it enhances the material's properties. ijrbat.in The resulting crystals exhibit increased mechanical hardness and a higher dielectric constant compared to pure ADP. ijrbat.in The SHG efficiency of ADP is also reportedly enhanced by an this compound dopant. psu.eduscholarsresearchlibrary.com
Doping of Malate Compounds: In a related compound, urea L-malic acid (ULMA), doping with ammonium chloride was found to alter the crystal morphology and cause small variations in the lattice parameters. scispace.comresearchgate.net Similarly, doping ammonium borodilactate (ABL) with Neodymium (Nd³⁺) resulted in slight changes to the lattice parameters and cell volume, indicating the incorporation of the dopant into the crystal lattice. psu.edu
Dielectric Behavior in Crystalline Systems
The dielectric properties of a material describe its ability to store electrical energy in an electric field. Studies on this compound and related crystals reveal their behavior as dielectric materials.
The dielectric constant of this compound-doped ADP crystals is higher than that of pure ADP, and these doped crystals also exhibit low dielectric loss. ijrbat.in The dielectric constant typically depends on the frequency of the applied electric field; for doped ammonium borodilactate (ABL), the dielectric constant is high at lower frequencies and decreases as the frequency increases. psu.edu For these ABL crystals, the low dielectric loss at high frequencies suggests enhanced optical quality with fewer defects, which is a crucial parameter for NLO applications. psu.edu The dielectric behavior of pure this compound has also been a subject of study. csircentral.net
Mechanical Characterization of Crystalline Systems
The mechanical properties of crystals, such as hardness, are critical for their practical application, as they determine the material's resistance to physical stress and deformation.
Vickers microhardness tests have been conducted on this compound and its related compounds. For ammonium hydrogen l-malate (AHM), the Vickers hardness (Hᵥ) was measured, and the work hardening coefficient (n) was calculated to be 1.8. nih.gov Hardness is a measure of a material's resistance to plastic deformation. ijsrr.org Doping ADP crystals with this compound has been shown to increase their Vickers hardness number, indicating improved mechanical strength. ijrbat.in For creatininium malate, the Young's modulus, a measure of stiffness, was calculated from Knoop hardness measurements. researchgate.net
Table 2: Mechanical Properties of Malate-Containing Crystals
| Compound | Test | Parameter | Value |
|---|---|---|---|
| Ammonium hydrogen l-malate (AHM) | Vickers Microhardness | Work Hardening Coefficient (n) | 1.8 nih.gov |
| This compound-doped ADP | Vickers Microhardness | Hardness | Increased vs. pure ADP ijrbat.in |
| Creatininium malate | Knoop Hardness | Young's Modulus (E) | 0.24 x 10¹⁰ N/m² researchgate.net |
Reactivity and Chemical Transformations
Oxidation and Reduction Pathways
The malate (B86768) anion is a key intermediate in biological metabolic pathways, most notably the citric acid cycle (Krebs cycle) wikidoc.orgatamanchemicals.combiologyonline.com. In this cycle, malate undergoes oxidation to oxaloacetate. This conversion is catalyzed by the enzyme malate dehydrogenase, which utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a cofactor, reducing it to NADH wikidoc.orgatamanchemicals.combiologyonline.com. This reaction is reversible, with oxaloacetate being reduced to malate in other metabolic processes wikidoc.orgbiologyonline.com.
Table 1: Key Redox Transformations of the Malate Anion
| Reaction Type | Reactant/Enzyme | Product(s) | Conditions/Cofactor | Reference Snippet |
| Oxidation (Metabolic) | Malate + NAD⁺ | Oxaloacetate + NADH + H⁺ | Malate Dehydrogenase | wikidoc.orgatamanchemicals.combiologyonline.com |
| Reduction (Metabolic) | Oxaloacetate + NADH | Malate + NAD⁺ | Malate Dehydrogenase | wikidoc.orgbiologyonline.com |
While the malate anion is susceptible to oxidation and reduction, specific details regarding chemical oxidants or reductants acting on ammonium (B1175870) malate outside of biological contexts are not extensively detailed in the provided information.
Substitution Reactions
The malate anion can participate in substitution reactions, particularly involving its functional groups. A notable example, demonstrated with malic acid, is the Walden inversion and cycle. In this process, malic acid can be converted to chlorosuccinic acid through reaction with phosphorus pentachloride (PCl₅), which involves the substitution of the hydroxyl group wikidoc.orgatamanchemicals.com. This type of transformation highlights the potential for the malate structure to undergo nucleophilic substitution reactions at its carbon backbone or hydroxyl group under appropriate chemical conditions.
The article also broadly mentions that ammonium malate can undergo substitution reactions, particularly in the presence of strong acids or bases, leading to products like malic acid and ammonia (B1221849), depending on the reaction conditions. This description, however, leans more towards decomposition or hydrolysis rather than substitution on the carbon skeleton itself.
Hydrolysis Mechanisms in Aqueous Environments
This compound dissociates in water into ammonium ions (NH₄⁺) and malate anions (C₄H₅O₅⁻ or C₄H₄O₅²⁻) wikipedia.orgnih.gov. As a salt derived from a weak base (ammonia) and a weak acid (malic acid), its behavior in aqueous solution is influenced by the acid-base properties of both ions.
The ammonium ion is a weak acid and undergoes hydrolysis, reacting with water to form ammonia and hydronium ions (H₃O⁺) fiveable.mewikipedia.org:
NH₄⁺ (aq) + H₂O (l) ⇌ NH₃ (aq) + H₃O⁺ (aq)
This hydrolysis contributes to a slightly acidic pH in aqueous solutions of this compound fiveable.mewikipedia.org. The malate anion, being the conjugate base of malic acid, can also react with water to a lesser extent, producing hydroxide (B78521) ions and malic acid, but its acidic contribution from the ammonium ion typically dominates the solution's pH wikidoc.orgbiologyonline.com.
Table 2: Behavior of this compound Components in Aqueous Solution
| Component | Reaction in Water | Products | pH Effect | Reference Snippet |
| Ammonium ion (NH₄⁺) | NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺ | Ammonia, Hydronium ion | Acidifying | fiveable.mewikipedia.org |
| Malate anion | C₄H₅O₅⁻ + H₂O ⇌ C₄H₆O₅ + OH⁻ (minor) | Malic acid, Hydroxide ion | Slightly basic | wikidoc.orgbiologyonline.com |
Thermal Decomposition and Polymerization Reactions
Information regarding the specific thermal decomposition products or polymerization reactions of this compound is limited in the provided search results. However, the compound has a reported boiling point of 412.1°C at 760 mmHg and a flash point of 203.1°C chemnet.com, suggesting thermal stability up to moderately high temperatures.
Malic acid, the parent acid of the malate anion, is known to undergo thermal decomposition. Upon heating, malic acid can decompose to form fumaric acid, maleic anhydride, and other products atamanchemicals.com. It is plausible that this compound would first dissociate into ammonia and malic acid upon heating, with the malic acid then undergoing its characteristic decomposition pathways. Specific research detailing the direct thermal decomposition products or polymerization of this compound itself was not found within the provided snippets.
Biochemical and Physiological Research
Role in Carbon and Nitrogen Metabolism
Ammonium (B1175870) malate (B86768) contributes to cellular metabolism by providing malate, a key intermediate in the citric acid cycle, and ammonium ions, essential for nitrogen assimilation.
Malate is a crucial four-carbon dicarboxylic acid that functions as an intermediate in the citric acid cycle (also known as the TCA cycle or Krebs cycle) nih.govportlandpress.compromegaconnections.comnih.govwikipedia.org. This cycle is central to aerobic respiration, facilitating the oxidation of acetyl-CoA to produce ATP, the primary energy currency of the cell wikipedia.org. Malate dehydrogenase (MDH) catalyzes the final reversible step of the cycle, converting malate to oxaloacetate, with the concomitant reduction of NAD⁺ to NADH portlandpress.comnih.govwikipedia.orgnzytech.com. This reaction is vital for regenerating NAD⁺, allowing the cycle to continue, and for producing NADH, which fuels oxidative phosphorylation portlandpress.comnih.gov.
Beyond its role within the cycle, malate is also involved in the malate-aspartate shuttle, a mechanism that transports reducing equivalents (NADH) from the cytoplasm into the mitochondria for ATP production portlandpress.comnih.govresearchgate.netcas.cz. Furthermore, malate can be converted to pyruvate (B1213749) and carbon dioxide by malic enzyme, linking glycolysis and the TCA cycle promegaconnections.comnih.govnih.gov.
Ammonium (NH₄⁺) is the primary inorganic nitrogen source assimilated by most organisms. Biological systems employ two principal pathways for ammonium assimilation: the glutamine synthetase (GS)/glutamate (B1630785) synthase (GOGAT) cycle and the glutamate dehydrogenase (GDH) pathway pnas.orgjournalagent.comnih.govresearchgate.nettandfonline.com.
The GS/GOGAT cycle is characterized by its high affinity for ammonium and is typically active under conditions of low external ammonium concentrations. This pathway involves the ATP-dependent synthesis of glutamine from ammonium and glutamate by GS, followed by the synthesis of glutamate from glutamine and α-ketoglutarate by GOGAT pnas.orgnih.govresearchgate.net. While energy-intensive, this cycle efficiently traps nitrogen even at very low concentrations pnas.orgnih.gov.
In contrast, the GDH pathway has a lower affinity for ammonium but is more energy-efficient when ammonium is abundant. GDH catalyzes the direct amination of α-ketoglutarate to glutamate, using NAD(P)H as a cofactor pnas.orgjournalagent.comnih.gov. Under conditions of nitrogen excess, GS activity may be downregulated, and GDH becomes a major assimilatory route journalagent.comnih.gov. Ammonium malate, as a source of ammonium ions, directly participates in these assimilation processes by supplying the necessary nitrogen substrate.
Enzymatic Interactions and Reaction Dynamics
The metabolic roles of malate and ammonium ions are intrinsically linked to their interactions with various enzymes.
Malate dehydrogenase is a ubiquitous enzyme that utilizes L-malate (B1240339) as a substrate for its NAD⁺-dependent oxidation to oxaloacetate portlandpress.comnih.govwikipedia.orgnzytech.complos.orgresearchgate.net. The enzyme possesses specific binding sites for both malate and its cofactor, NAD⁺ wikipedia.orgplos.org. The kinetic properties of MDH, including its Michaelis constant (Km), are generally consistent with the substrate concentrations found within cells, reflecting its central role in metabolism portlandpress.com. Besides MDH, malic enzyme is another significant enzyme that interacts with malate, catalyzing its reversible oxidative decarboxylation to pyruvate and CO₂ nih.govnih.gov.
The activity of enzymes can be influenced by the presence of malate and ammonium ions. Malate, for instance, has been observed to inhibit phosphoenolpyruvate (B93156) carboxylase (PEPCase) activity, particularly under conditions of iron deficiency researchgate.net. Conversely, L-malate administration has been shown to elevate the activities of both cytosolic and mitochondrial malate dehydrogenase in mice, suggesting a positive feedback or regulatory role nih.govcas.cz.
Ammonium, as a nitrogen source, also impacts enzyme activities. In soil microbial communities, ammonium additions can stimulate certain hydrolytic enzymes like β-1,4-glucosidase (βG) and β-1,4-N-acetylglucosaminidase (NAG), while potentially inhibiting others jorae.cnrcin.org.pld-nb.info. For example, ammonium nitrogen has been found to be more favorable for acid phosphatase activity in plant roots compared to nitrate (B79036) rcin.org.pl. In aquatic organisms, ammonia (B1221849) stress can alter the activities of enzymes involved in ammonia metabolism, such as glutamate dehydrogenase (GDHase) and glutamine synthetase (GSase) nih.gov.
Anaplerotic reactions are essential for replenishing intermediates of the citric acid cycle that may be consumed in biosynthetic pathways wikidoc.orgwikipedia.orgvedantu.combritannica.com. Malate plays a significant role in anaplerosis, being formed through pathways like the carboxylation of pyruvate or phosphoenolpyruvate (PEP) wikidoc.orgwikipedia.orgvedantu.com. Malic enzyme can convert pyruvate to malate, contributing to anaplerotic flux nih.gov. Malate can also serve as a carbon skeleton for the synthesis of amino acids and other vital biomolecules, supporting cellular growth and maintenance promegaconnections.com. The ability of malate to replenish TCA cycle intermediates ensures the cycle's continuous function and efficient ATP production, thereby maintaining metabolic homeostasis promegaconnections.comwikipedia.org.
Table 1: Malic Enzyme Activity in Rat Brain Astrocytes
| Enzyme Location | Activity (nmol/min/mg protein) | Standard Error (SEM) | Sample Size (n) |
| Mitochondrial | 4.15 | 0.47 | 18-19 |
| Cytosolic | 11.61 | 0.98 | 18-19 |
Note: Activities measured at 37°C in the presence of 0.5 mM malate nih.gov.
Table 2: Normalized Enzyme Activities in Soil Under Nitrogen Treatments
| Enzyme Type | Treatment | Change Relative to Control |
| N-acquisition specific | Ammonium | ~21% lower |
| N-acquisition specific | Nitrate | ~43% lower |
| P-acquisition specific | Ammonium | ~19% higher |
Note: Activities normalized by total PLFA contents d-nb.info.
Compound List
this compound
Malate
Ammonia
Oxaloacetate
Citrate
Acetyl-CoA
NADH
NAD⁺
Pyruvate
Glutamate
Glutamine
α-Ketoglutarate
PEP (Phosphoenolpyruvate)
Succinyl-CoA
L-Lactate
Glucose-6-phosphate
Glyoxylate
Propionyl-CoA
Acetoacetyl-CoA
Ethylmalonyl-CoA
Methylmalonyl-CoA
Aspartate
Lactic acid
Creatine kinase
Blood urea (B33335) nitrogen (BUN)
Glucose (Glc)
Total protein (TP)
β-1,4-glucosidase (βG)
β-1,4-N-acetylglucosaminidase (NAG)
Acid phosphatase (AP)
Transglutaminase (TGase)
Glutamate dehydrogenase (GDH)
Glutamine synthetase (GS)
Glutamate synthase (GOGAT)
Malic enzyme
Malate dehydrogenase (MDH)
Pyruvate carboxylase
PEP carboxykinase
Citrate synthase
Fumarase
Aconitase
Isocitrate dehydrogenase
Oxoglutarate dehydrogenase
Succinyl CoA synthetase
Malate synthase
Adenylosuccinate lyase
Alanine dehydrogenase (ADH)
Aspartate transaminase
Glutamate-dehydrogenase
Pyruvate kinase
Phosphoenolpyruvate (PEP) carboxylase
Malate Shuttle Mechanisms and Ammonia Detoxification Pathways
Malate is a central metabolite involved in various shuttle systems that facilitate the transport of reducing equivalents and metabolic intermediates across cellular membranes, thereby influencing energy production and metabolic flux. The malate-aspartate shuttle is a key example, enabling the transfer of reducing equivalents from cytosolic NADH into the mitochondria for ATP synthesis. This shuttle system is vital for maintaining cellular redox balance and efficient energy metabolism promegaconnections.comwikipedia.orgtaylorandfrancis.com. Malate itself acts as a substrate for mitochondrial respiration, contributing to the tricarboxylic acid (TCA) cycle mdpi.combiorxiv.org.
In the context of ammonia detoxification , malate plays a significant role, particularly in plants. Ammonia assimilation into amino acids, such as glutamine, requires carbon skeletons, and malate serves as a crucial source for these precursors, often by providing 2-oxoglutarate (2-OG) mdpi.comnih.govpublish.csiro.auresearchgate.netnih.govnih.gov. The malate-aspartate shuttle has also been implicated in ammonia detoxification pathways within the brain, contributing to glutamate homeostasis elsevier.es. Furthermore, the assimilation of ammonium can lead to changes in cellular pH, and malate metabolism is intrinsically linked to managing these alterations, acting as a buffer and participating in pH-regulating mechanisms researchgate.netmdpi.comnih.govscielo.org.mx.
Table 1: Malate's Role in Ammonia Assimilation and Cellular pH Homeostasis
| Pathway/Process | Role of Malate | Key Enzymes/Shuttles Involved | Relevant Citations |
| Ammonia Assimilation into Amino Acids | Provides carbon skeletons (e.g., 2-oxoglutarate) for amino acid synthesis. | Malate-aspartate shuttle, Malic enzyme, Malate dehydrogenase, 2-oxoglutarate translocator | mdpi.comnih.govpublish.csiro.auresearchgate.netnih.govnih.gov |
| Cellular pH Homeostasis during NH₄⁺ Assimilation | Buffering capacity, participation in pH regulation mechanisms. | Malate decarboxylation, Malate transport (e.g., vacuolar storage), Malate pH-stat | researchgate.netmdpi.comnih.govscielo.org.mx |
| Redox Balance Maintenance | Facilitates transfer of reducing equivalents (NADH) into mitochondria. | Malate-aspartate shuttle, Malate dehydrogenase | promegaconnections.comwikipedia.orgtaylorandfrancis.com |
Metabolic Engineering Applications
The manipulation of metabolic pathways involving malate offers significant potential in metabolic engineering for the enhanced production of various target metabolites and the optimization of cellular processes.
Metabolic engineering strategies often focus on redirecting carbon flux towards desired products. Altering the activity or presence of enzymes within malate metabolic pathways can significantly influence flux distribution. For example, studies in Clostridium thermocellum have shown that manipulating the malate shunt, a pathway involving malate for NADPH production, can redirect metabolic flux. Disrupting this shunt has led to increased ethanol (B145695) yields by 46–60%, indicating a trade-off between ethanol production and other metabolic outputs biorxiv.orgasm.orgdiva-portal.orgbiorxiv.org. Similarly, in A. oryzae, the disruption of the malate shunt has been shown to influence ethanol yields and amino acid secretion .
Efforts have also been directed at engineering organisms for increased malate production itself. For instance, metabolic engineering strategies in Escherichia coli and various fungi have been employed to enhance malate biosynthesis, often involving gene deletions or modifications to optimize flux through malate-producing pathways nih.govresearchgate.netfrontiersin.org.
Table 2: Metabolic Engineering Strategies Involving Malate for Target Metabolite Production
| Target Metabolite | Engineering Strategy involving Malate | Organism/System | Impact/Outcome | Relevant Citations |
| Ethanol | Disrupting the malate shunt (e.g., modifying ppdk and malE genes) | Clostridium thermocellum | Increased ethanol yield (46–60%) | biorxiv.orgasm.orgdiva-portal.orgbiorxiv.org |
| Amino Acids | Disrupting the malate shunt | A. oryzae, C. thermocellum | Reduced amino acid secretion | biorxiv.orgasm.orgdiva-portal.orgbiorxiv.org |
| Malate Production | Engineering pathways, gene deletions/overexpression of malate enzymes | E. coli, Fungi (A. oryzae) | Enhanced malate titer and production | nih.govresearchgate.netfrontiersin.org |
Malate metabolism is closely linked to both amino acid secretion and the maintenance of cellular redox balance . The malate shunt, a pathway that generates NADPH from phosphoenolpyruvate (PEP) via malate, plays a role in balancing cellular redox states. In C. thermocellum, it was observed that the secretion of amino acids, particularly branched-chain amino acids like valine, acted as a sink for excess NADPH produced by the malate shunt. Eliminating the malate shunt significantly reduced amino acid secretion and increased ethanol yield, suggesting that amino acid secretion is a mechanism to reoxidize NADPH when the malate shunt is active biorxiv.orgasm.orgdiva-portal.orgbiorxiv.org. Similarly, in A. oryzae, disruption of the malate shunt led to reduced amino acid secretion .
The influence of malate on redox balance is profound. The malate-aspartate shuttle is a primary mechanism for transferring reducing equivalents from the cytosol to the mitochondria, thereby regulating the NAD⁺/NADH ratio and supporting oxidative phosphorylation promegaconnections.comwikipedia.orgtaylorandfrancis.com. Malic enzymes, which can convert malate to pyruvate, are also involved in NADPH generation, a crucial cofactor for maintaining redox homeostasis, particularly under stress conditions promegaconnections.comahajournals.orgmdpi.com. Manipulating malate metabolism directly impacts the cellular redox state, influencing the availability of reducing equivalents for various metabolic processes oup.comahajournals.org.
Table 3: Influence of Malate Metabolism on Redox Balance and Amino Acid Secretion
| Process | Impact of Malate Metabolism | Mechanism | Relevant Citations |
| Redox Balance | Maintains NAD⁺/NADH ratio; generates NADPH via malic enzyme. | Malate-aspartate shuttle, Malic enzyme (NADPH production), Malate dehydrogenase | promegaconnections.combiorxiv.orgnih.govoup.comahajournals.orgmdpi.comresearchgate.net |
| Amino Acid Secretion | Reduced when malate shunt (NADPH supplier) is eliminated; linked to NADPH reoxidation. | Malate shunt's role in NADPH supply; amino acid secretion as a sink for excess NADPH. | biorxiv.orgasm.orgdiva-portal.orgbiorxiv.org |
Compound List:
this compound
Malic acid
Ammonia
NADH
NAD⁺
NADPH
2-oxoglutarate (2-OG)
Glutamine
Glutamate
Oxaloacetate (OAA)
Pyruvate
Citrate
Fumarate
Succinate
PEP (Phosphoenolpyruvate)
ATP
GABA (γ-aminobutyrate)
Alanine (Ala)
Aspartate (Asp)
Lactate
Ethanol
Urea
GSH (Glutathione)
Agricultural and Environmental Significance
Ammonium (B1175870) as a Nitrogen Source in Plant Systems
Nitrogen is an indispensable nutrient for plant growth and development, serving as a fundamental component of amino acids, proteins, nucleic acids, and chlorophyll (B73375). cannagardening.com Plants primarily acquire nitrogen from the soil in two inorganic forms: nitrate (B79036) (NO₃⁻) and ammonium (NH₄⁺). frontiersin.orgnih.gov The preference for and tolerance to ammonium versus nitrate varies significantly among plant species and is influenced by environmental factors such as soil temperature and pH. cannagardening.com
Ammonium is considered an energy-efficient nitrogen source for plants because it is already in a reduced state and can be directly incorporated into amino acids through the glutamine synthetase/glutamate (B1630785) synthase (GS-GOGAT) pathway. nih.govoup.com This contrasts with nitrate, which must first be reduced to nitrite (B80452) and then to ammonium, a process that consumes a significant amount of the plant's photosynthetically generated energy. mdpi.com The assimilation of ammonium primarily occurs in the roots, although it can also happen in the shoots. nih.gov
The ratio of ammonium to nitrate in the soil is a critical factor for optimal plant growth. cannagardening.com Many agricultural systems manage this ratio through the application of various nitrogen fertilizers, including those containing urea (B33335), which is converted to ammonium in the soil. msu.eduyaracanada.ca The efficiency of ammonium use is also dependent on the activity of soil microbes, which can convert ammonium to nitrate through the process of nitrification. cropnutrition.comumn.edu This process is influenced by soil temperature, moisture, and pH. msu.edu
Some plant species have developed mechanisms to tolerate higher levels of ammonium. For instance, some plants can effectively sequester ammonium in their vacuoles or enhance its assimilation into organic compounds to prevent toxic buildup. ashs.org Research continues to explore the genetic and physiological basis of ammonium tolerance with the goal of improving nitrogen use efficiency in crops. frontiersin.orgmdpi.com
Table 1: Comparison of Ammonium and Nitrate as Nitrogen Sources for Plants
| Feature | Ammonium (NH₄⁺) | Nitrate (NO₃⁻) |
| Energy for Assimilation | Low (already reduced) | High (requires reduction) |
| Primary Site of Assimilation | Roots | Shoots (can also occur in roots) |
| Effect on Rhizosphere pH | Acidification (H⁺ release) | Alkalinization (HCO₃⁻ release) |
| Mobility in Soil | Low (binds to soil particles) | High (leaches easily) |
| Toxicity at High Concentrations | High for many species | Low |
| Uptake Preference | Varies by species and conditions | Preferred by many species |
Influence on Photosynthetic Processes, including Crassulacean Acid Metabolism (CAM)
The influence of ammonium and malate (B86768) on photosynthesis is multifaceted. As a primary nitrogen source, ammonium is essential for synthesizing key components of the photosynthetic machinery, including chlorophyll and the enzymes involved in carbon fixation, most notably RuBisCO. An adequate supply of nitrogen is crucial for maintaining high photosynthetic rates. However, ammonium toxicity can indirectly impair photosynthesis by causing cellular stress and damage to chloroplasts. mdpi.com
Malate plays a direct and central role in certain photosynthetic pathways, particularly Crassulacean Acid Metabolism (CAM). CAM is a photosynthetic adaptation found in plants native to arid environments, such as succulents and cacti. In CAM plants, the stomata (pores in the leaves that allow for gas exchange) remain closed during the hot, dry day to conserve water and open at night.
During the night, CAM plants fix atmospheric carbon dioxide (CO₂) into a four-carbon organic acid, primarily malic acid (the protonated form of malate). This reaction is catalyzed by the enzyme phosphoenolpyruvate (B93156) carboxylase (PEPC). The synthesized malic acid is then transported into the large central vacuole of the mesophyll cells and stored overnight, leading to a significant increase in the acidity of the cell sap.
During the day, with the stomata closed, the stored malic acid is released from the vacuole and decarboxylated (broken down) to release CO₂. This internally generated CO₂ is then refixed by the enzyme RuBisCO in the Calvin cycle, the same pathway used by C3 plants, to produce carbohydrates. This temporal separation of initial CO₂ fixation and the Calvin cycle allows CAM plants to minimize water loss while still performing photosynthesis. The accumulation and subsequent breakdown of malate are thus fundamental to the CAM photosynthetic pathway.
Malate Transport Systems in Plant Vacuoles
The transport of malate across the vacuolar membrane, or tonoplast, is a critical process in plants, particularly for those exhibiting CAM photosynthesis. The vacuole serves as a storage compartment for malate, and its efficient transport is essential for maintaining cellular homeostasis and facilitating metabolic pathways.
In CAM plants, the massive nocturnal accumulation of malic acid in the vacuole is facilitated by specific transport mechanisms. This transport into the vacuole is an active process, requiring energy to move malate against its concentration gradient. Research has identified two main types of transporters involved: a malate channel and a proton-pumping system. The influx of malate into the vacuole is thought to be driven by an H⁺-ATPase and/or an H⁺-pyrophosphatase (PPase) that pump protons into the vacuole, creating a proton motive force that energizes the transport of malate.
Conversely, during the day, malate must be efficiently released from the vacuole into the cytoplasm for decarboxylation. This efflux is mediated by different transporters, likely specific malate channels in the tonoplast that open in response to physiological signals associated with the light period. The regulation of these influx and efflux transporters is tightly controlled to ensure the proper temporal cycling of malate that is characteristic of CAM.
In non-CAM plants, vacuolar malate transport is also important for various physiological functions, including balancing cytoplasmic pH and storing carbon. The malate stored in the vacuole can act as an osmoticum, helping to regulate turgor pressure. Furthermore, it can serve as a readily available source of reducing power and carbon skeletons for metabolic processes in the cytoplasm.
Root Exudation and Rhizosphere Microenvironment Interactions
Plants release a wide variety of organic compounds from their roots into the surrounding soil, a process known as root exudation. These exudates play a crucial role in shaping the rhizosphere, the narrow zone of soil directly influenced by the root. Malate is a common component of root exudates and has a significant impact on the chemical and biological properties of the rhizosphere.
One of the key functions of malate exudation is to enhance nutrient acquisition. For example, in acidic or aluminum-toxic soils, some plants release malate to chelate toxic aluminum ions (Al³⁺), rendering them non-toxic and preventing their uptake by the roots. Malate can also mobilize mineral nutrients, such as phosphorus, by displacing them from soil particles or by forming soluble complexes that can be more easily taken up by the plant.
Root exudates, including malate, also serve as a significant source of carbon and energy for soil microorganisms. This fosters a diverse and active microbial community in the rhizosphere. The composition of the root exudates can selectively promote the growth of beneficial microbes, such as nitrogen-fixing bacteria and mycorrhizal fungi, which can in turn enhance plant growth and health.
The form of nitrogen supplied to the plant can influence the composition of root exudates. For instance, plants supplied with ammonium may alter their exudation patterns compared to those supplied with nitrate. The acidification of the rhizosphere associated with ammonium uptake can also affect the solubility and availability of various nutrients and the activity of microbial populations. The interaction between ammonium nutrition and malate exudation is a complex area of research that highlights the intricate connections between plant nutrient uptake and the rhizosphere microenvironment.
Metabolic Adaptation and Carbon Utilization in Microorganisms
Ammonium and malate are important compounds in the metabolism of a wide range of microorganisms. Ammonium serves as a primary nitrogen source for many bacteria and fungi, being incorporated into amino acids and other nitrogen-containing biomolecules. The assimilation of ammonium by microorganisms is a key step in the global nitrogen cycle, contributing to the transformation of nitrogen between its various organic and inorganic forms. msu.edu
Malate is a versatile carbon source for many microorganisms. It is an intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in aerobic organisms. Microbes possessing the necessary transport systems can take up malate from their environment and utilize it as a substrate for growth. The ability to metabolize malate is widespread among soil bacteria and fungi, reflecting its availability in environments such as the rhizosphere.
The presence of both ammonium and malate can support robust microbial growth, providing the essential nitrogen and carbon building blocks for cellular synthesis. The metabolic pathways for utilizing these compounds are tightly regulated to ensure a balanced flow of nutrients and energy. For example, the uptake and assimilation of ammonium are often linked to the availability of carbon skeletons, such as those derived from the metabolism of malate, to ensure that the assimilated nitrogen can be incorporated into organic molecules. This co-utilization of nitrogen and carbon sources is fundamental to the ecological success of microorganisms in various environments.
Analytical and Characterization Methodologies Compound Specific
Chromatographic Separation Techniques and Complex Formation
Chromatographic techniques are essential for the separation, identification, and quantification of malate (B86768) and its salts, including ammonium (B1175870) malate, in various matrices. These methods leverage differences in physical and chemical properties to resolve components within a mixture.
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is a widely utilized technique for analyzing organic acids like malate. This mode separates compounds based on their hydrophobicity. For malate analysis, mobile phases typically consist of aqueous solutions, often with acidic modifiers to suppress the ionization of the carboxylic acid groups, thereby improving retention and peak shape shimadzu.com. Common stationary phases include C18 columns researchgate.netnih.govresearchgate.net. Detection is frequently performed using UV absorbance, typically in the short wavelength region (e.g., 210 nm) where carboxyl groups exhibit absorption shimadzu.com.
Ion chromatography (IC) and ion exclusion chromatography are also effective for separating organic acids, offering high selectivity for ionic compounds shimadzu.com. Ion exclusion chromatography separates analytes based on their degree of ionization and interaction with the stationary phase, while ion chromatography separates based on ionic interactions with a charged stationary phase.
Mobile Phase Components and Complex Formation: Ammonium salts, such as ammonium acetate (B1210297), can be employed as components in mobile phases for HPLC and LC-MS/MS analyses, aiding in pH control and providing buffering capacity researchgate.netresearchgate.net. For instance, a mobile phase consisting of ammonium acetate buffer and acetonitrile (B52724) has been used for the separation of malate-containing compounds researchgate.net.
Complex formation plays a significant role in specific chromatographic applications involving malate. Ammonium malate has been utilized as an eluent in displacement chromatography for the separation of isotopes, such as uranium, where it forms stable uranyl-malate complexes in acidic conditions (pH 2–4) . The stability constants of these complexes are crucial for achieving sharp chromatographic boundaries, enabling precise isotope analysis . Similarly, studies on cerium isotope effects have investigated Ce(III)-malate complex formation using displacement chromatography, where malate acts as a ligand, influencing the chromatographic behavior and isotope fractionation tandfonline.comtandfonline.comnih.govresearchgate.net. These studies often involve specific eluent compositions, such as mixtures of ammonium and malic acid at controlled pH, to facilitate complex formation and separation tandfonline.com.
Table 7.1.1: Representative Chromatographic Conditions for Malate Analysis
| Technique | Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference(s) |
| RP-HPLC | C18 column | Methanol, water, and acetic acid (4:8:0.1 v/v) | 1.0 | 227 | researchgate.netnih.gov |
| RP-HPLC | Thermo Scientific C18 | Chloroform, methanol, and acetic acid (80:15:5 v/v) | 1.0 | 227 | researchgate.net |
| RP-HPLC | Phenomenex Gemini C18 | Potassium dihydrogen phosphate (B84403) buffer:acetonitrile (80:20) | 1.5 | 227 | researchgate.net |
| LC-ESI-MS/MS | Lichrospher RP-18 | 20mM ammonium acetate (pH 3.5) and acetonitrile (60:40) | N/A | N/A | researchgate.net |
| Ion Chromatography | Sulfo-modified size-exclusion | Phthalic acid | N/A | N/A | rsc.org |
| Displacement Chroma. | Cation exchange resin | 0.012 mol dm⁻³ NH₃ + 0.06 mol dm⁻³ malic acid (pH 5.50) | N/A | N/A | tandfonline.com |
Spectrophotometric Assays for Malate and Related Species in Enzymatic Studies
Spectrophotometric assays, particularly those employing enzymes, are highly valuable for the quantitative determination of malate and related metabolites. These methods rely on enzyme-catalyzed reactions that produce or consume species with distinct absorbance properties, most commonly NADH or NADPH, which absorb strongly at 340 nm.
Enzymatic Assays Utilizing Malate Dehydrogenase (MDH): A common spectrophotometric method for malate quantification involves the enzyme malate dehydrogenase (MDH) ucdavis.edubiocompare.comtandfonline.com. MDH catalyzes the reversible oxidation of L-malate (B1240339) to oxaloacetate, coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to nicotinamide adenine dinucleotide phosphate (NADH). The reaction can be represented as:
L-Malate + NAD+ ⇌ Oxaloacetate + NADH + H+
The equilibrium of this reaction lies towards malate formation under neutral conditions. To drive the reaction towards oxaloacetate and NADH production for measurement, conditions are optimized, such as running the assay at a pH of 9.5 ucdavis.edu or utilizing coupled enzyme systems to remove reaction products tandfonline.com. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the malate concentration in the sample, following Beer-Lambert's Law ucdavis.edu.
Enzymatic Assays Utilizing Malic Enzyme: Another enzyme used for malate determination is malic enzyme, which catalyzes the NAD(P)-linked decarboxylation of L-malate to pyruvate (B1213749) and carbon dioxide tandfonline.com. This reaction proceeds more favorably towards product formation at neutral pH:
L-Malate + NAD(P)+ ⇌ Pyruvate + CO2 + NAD(P)H + H+
This assay also relies on the spectrophotometric measurement of NADH or NADPH formation at 340 nm tandfonline.com. Malic enzymes are often highly specific for L-malate, making this a precise method for its quantification tandfonline.com.
Influence of Ammonium on Malate Enzymatic Assays: Research has indicated that ammonium can influence the kinetic parameters of certain malate-metabolizing enzymes. For instance, the Michaelis-Menten parameters, including the Michaelis constant (KM) for malate, of a malic enzyme can be modulated by the addition of varying concentrations of ammonium to the assay mixture wgtn.ac.nz. This highlights the potential for ammonium to affect enzyme activity and assay sensitivity.
Table 7.2.1: Spectrophotometric Assay Parameters for Malate Determination
| Enzyme Used | Cofactor | Reaction Monitored | Wavelength (nm) | Optimal pH | Key Observation / Modulator | Reference(s) |
| Malate Dehydrogenase (MDH) | NAD+ | NADH formation | 340 | 9.5 | Beer-Lambert Law application | ucdavis.edu |
| Malate Dehydrogenase (MDH) | NAD+ | NADH formation | 340 | 7.4 | Coupled with AST/LDH | tandfonline.com |
| Malic Enzyme | NADP+ | NADPH formation | 340 | 7.4 | Specific for L-malate | tandfonline.com |
| Malic Enzyme | NAD+ | NADH formation | 340 | 7.3 | KM modulated by Ammonium | wgtn.ac.nznih.gov |
| Malate Synthase | N/A | TNB formation | 412 | 8.0 | Measures malate production | sigmaaldrich.com |
(Note: Assays for malate production (e.g., malate synthase) are included as they relate to malate metabolism and can involve similar spectrophotometric principles.)
Related Species and Assays: These enzymatic assays indirectly quantify malate by measuring the products of its transformation. Related species commonly monitored include oxaloacetate, pyruvate, NAD+, NADH, NADP+, and NADPH ucdavis.edubiocompare.comtandfonline.comnih.govsigmaaldrich.com. Spectrophotometric methods are well-established for quantifying these cofactors and metabolic intermediates, forming the basis for malate determination. For example, assays for ammonia (B1221849) also utilize enzyme-coupled reactions, sometimes involving NADPH oxidation, similar to malate assays biocompare.com.
Compound Names Table:
this compound
Malate (L-malate)
Oxaloacetate
Pyruvate
Nicotinamide adenine dinucleotide (NAD+)
Nicotinamide adenine dinucleotide phosphate (NADP+)
Nicotinamide adenine dinucleotide, reduced (NADH)
Nicotinamide adenine dinucleotide phosphate, reduced (NADPH)
Uranium
Cerium (Ce(III))
Almotriptan malate
Acetonitrile
Phosphoric acid
Formic acid
Ammonium acetate
Potassium dihydrogen phosphate
Ammonium hydroxide (B78521)
Ammonia
Glutamate (B1630785) dehydrogenase
Aspartate aminotransferase (AST)
L-malate dehydrogenase (L-LDH)
Malate dehydrogenase (MDH)
Malic enzyme
Malate synthase
5,5'-Dithio-bis(2-Nitrobenzoic Acid) (DTNB)
5-Thio-2-Nitrobenzoic Acid (TNB)
INT-formazan
Q & A
Q. What are the key physicochemical properties of ammonium malate that influence its use in biochemical assays?
this compound (C₄H₆O₅·NH₃) is a salt of malic acid, commonly used as a buffering agent and substrate in enzymatic studies. Its solubility in aqueous solutions and pH-dependent ionization (pKa ~3.4 and 5.1) make it suitable for maintaining reaction stability in dehydrogenase assays, particularly for malate dehydrogenase (MDH) and lactate dehydrogenase (LDH) . Researchers should verify solubility under experimental conditions (e.g., temperature, ionic strength) to avoid precipitation. For spectrophotometric assays, note its UV transparency at 334 nm, which minimizes interference during NADH/NAD+ monitoring .
Q. How is this compound standardized in enzyme activity assays, and what methodological controls are critical?
In MDH/LDH assays, this compound is typically prepared in ammonium sulfate suspension to stabilize enzyme activity. Key steps include:
- Calibration curves : Use serial dilutions (0.1–10 mM) to establish linearity.
- Blank correction : Account for background absorbance from cofactors (e.g., NADH).
- Temperature control : Assays at 25°C ± 0.5°C to ensure reproducibility .
A sample protocol:
| Step | Parameter | Value |
|---|---|---|
| 1 | Substrate (this compound) | 5 mM |
| 2 | Buffer | 50 mM Tris-HCl, pH 8.0 |
| 3 | Wavelength | 334 nm |
| 4 | Enzyme volume | 0.02–0.1 U/mL |
Advanced Research Questions
Q. How can researchers resolve contradictory data when this compound exhibits variable effects across experimental models?
Discrepancies often arise from differences in assay conditions (e.g., pH, ionic strength) or enzyme sources. To address this:
- Systematic variable testing : Isolate factors like pH (4.5–8.5) or ammonium ion concentration (10–100 mM) using a factorial design.
- Cross-validation : Compare results with alternative substrates (e.g., sodium malate) to identify malate-specific vs. ammonium-specific effects .
- Error analysis : Quantify uncertainties from instrument precision (±0.13 U/L in NADH-based assays) and biological replicates .
Q. What advanced methodologies enable the integration of this compound into metabolic flux analysis or computational modeling?
- Isotopic labeling : Use ¹³C-labeled this compound in NMR or mass spectrometry to trace carbon flux in TCA cycle studies.
- Kinetic modeling : Fit experimental data (e.g., Vmax, Km) to Michaelis-Menten equations, adjusting for ammonium’s inhibitory effects at high concentrations .
- Multi-omics correlation : Pair enzyme activity data (using this compound) with transcriptomic/proteomic profiles to identify regulatory networks .
Q. How should researchers design experiments to assess this compound’s role in non-enzymatic processes, such as metal chelation or pH modulation?
- Chelation studies : Titrate this compound with divalent cations (e.g., Mg²⁺, Ca²⁺) and monitor complex formation via conductivity or ITC (isothermal titration calorimetry).
- pH-stat assays : Continuously adjust pH while measuring buffering capacity across physiological ranges (pH 4–7) .
- Control for ammonium interference : Replace this compound with sodium malate to isolate pH vs. ammonium-specific effects .
Data Presentation and Reproducibility
Q. What are best practices for presenting this compound-related data in publications?
- Tables : Follow journal guidelines (e.g., Roman numerals, footnotes) and include raw/processed data critical to conclusions . Example:
| [I] Enzyme Activity with this compound |
|---|
| Condition |
| pH 7.0 |
| pH 8.0 |
Q. How can researchers ensure reproducibility when using this compound in longitudinal studies?
- Batch documentation : Record supplier, lot number, and storage conditions (−20°C, desiccated).
- Stability testing : Pre-assess substrate degradation via HPLC over 1–6 months .
- Collaborative validation : Share protocols with external labs for cross-verification .
Troubleshooting and Innovation
Q. What strategies mitigate ammonium ion interference in assays reliant on this compound?
- Dialysis or desalting : Remove excess ammonium ions post-reaction using centrifugal filters.
- Alternative buffers : Substitute with non-ammonium salts (e.g., potassium malate) in sensitivity-critical experiments .
- Enzyme engineering : Use ammonium-tolerant MDH/LDH variants sourced from extremophiles .
Q. How can machine learning enhance the predictive modeling of this compound’s interactions in complex systems?
- Feature selection : Train models on variables like pH, ionic strength, and enzyme kinetics.
- Uncertainty quantification : Deploy Bayesian models to predict activity under untested conditions .
- High-throughput screening : Integrate robotic assays with this compound libraries to generate training data .
Ethical and Methodological Compliance
Q. What ethical considerations apply when using this compound in animal or human tissue studies?
- Toxicity screening : Pre-test concentrations in vitro (e.g., cell viability assays) before in vivo use.
- Regulatory adherence : Follow institutional guidelines for hazardous material disposal (e.g., ammonium-containing waste) .
- Data transparency : Disclose conflicts of interest, especially if using proprietary formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
